molecular formula C7H8O3 B1583485 Resorcinol formaldehyde CAS No. 24969-11-7

Resorcinol formaldehyde

Cat. No. B1583485
Key on ui cas rn: 24969-11-7
M. Wt: 140.14 g/mol
InChI Key: KVBYPTUGEKVEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04257926

Procedure details

Into a 500 ml flask are charged resorcinol (110 g, 1.0 mol) and 37% formalin (44.5 g), and the mixture is reacted at 70° C. for 5 hours. After the reaction, water is distilled off at 150° C. under reduced pressure (inner pressure: 25 mmHg) to give a resorcinol/formaldehyde resin having a softening point of 98° C. (Resin X).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[O:10]>O>[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
44.5 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is reacted at 70° C. for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
is distilled off at 150° C. under reduced pressure (inner pressure: 25 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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